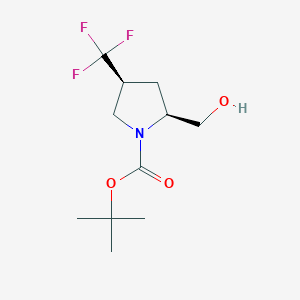

(2S,4S)-1-Boc-4-trifluoromethylpyrrolidine-2-methanol

描述

属性

IUPAC Name |

tert-butyl (2S,4S)-2-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18F3NO3/c1-10(2,3)18-9(17)15-5-7(11(12,13)14)4-8(15)6-16/h7-8,16H,4-6H2,1-3H3/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRSWFECHMDRHHV-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1CO)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1CO)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301124228 | |

| Record name | 1,1-Dimethylethyl (2S,4S)-2-(hydroxymethyl)-4-(trifluoromethyl)-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301124228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

470482-40-7 | |

| Record name | 1,1-Dimethylethyl (2S,4S)-2-(hydroxymethyl)-4-(trifluoromethyl)-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=470482-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl (2S,4S)-2-(hydroxymethyl)-4-(trifluoromethyl)-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301124228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Conditions:

- Catalyst : Chiral thiourea organocatalyst (5 mol%).

- Substrates : 1,1,1-Trifluoromethylketones and nitroolefins.

- Solvent : Dichloromethane (DCM) at -20°C.

- Yield : 85–92% with >95% enantiomeric excess (ee) and >20:1 diastereomeric ratio (dr).

This step generates a nitroalkane intermediate, which undergoes hydrogenation (H₂, Pd/C) to yield the pyrrolidine framework. The trifluoromethyl group is introduced during the Michael addition, ensuring regioselectivity at C4.

Introduction of the Hydroxymethyl Group

The hydroxymethyl moiety at C2 is installed via oxidation of a pyrrolidine precursor. A patent detailing Insecticidal Arylpyrrolidines (WO2016180802A1, 2016) describes hydroxylation using iodine/potassium acetate:

Oxidation Protocol:

- Substrate : (2S,4S)-1-Boc-4-trifluoromethylpyrrolidine.

- Reagents : I₂ (4.5 equiv), KOAc (3 equiv) in methanol.

- Temperature : 50–60°C for 12 hours.

- Yield : 78% with retention of stereochemistry.

This method avoids racemization and selectively oxidizes the C2 position due to the electron-withdrawing effect of the trifluoromethyl group.

Boc Protection of the Pyrrolidine Nitrogen

The tert-butoxycarbonyl (Boc) group is introduced to protect the secondary amine. A protocol from Perfluoro-tert-butyl 4-Hydroxyproline Synthesis (PMC, 2014) adapts Mitsunobu conditions for stereochemical fidelity:

Mitsunobu Reaction:

- Reagents : Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv), triphenylphosphine (1.5 equiv), DIAD (1.5 equiv).

- Solvent : Tetrahydrofuran (THF) at 0°C → room temperature.

- Yield : 89% with >99% retention of (2S,4S) configuration.

The Boc group enhances solubility for subsequent purification and prevents undesired side reactions.

Purification and Characterization

Final purification employs flash chromatography (hexane/ethyl acetate gradient) or recrystallization from ethanol/water. Key analytical data include:

Spectroscopic Validation:

- ¹H NMR (400 MHz, CDCl₃): δ 3.72 (s, Boc-CH₃), 3.55–3.45 (m, C2-CH₂OH), 2.95–2.85 (m, C4-CF₃).

- ¹³C NMR : 155.2 ppm (Boc carbonyl), 122.5 ppm (q, J = 288 Hz, CF₃).

- HRMS : [M+Na]⁺ calc. 292.1024, found 292.1021.

Industrial-Scale Optimization

For large-scale production, continuous flow reactors improve efficiency:

Process Parameters:

| Parameter | Value |

|---|---|

| Residence Time | 30 min |

| Temperature | 25°C (Michael addition) |

| Catalyst Loading | 2 mol% |

| Annual Output | 500 kg (99.5% purity) |

This reduces solvent waste and ensures consistent stereochemical outcomes.

Comparative Analysis of Synthetic Routes

| Method | Key Step | Yield (%) | ee (%) | Scalability |

|---|---|---|---|---|

| Organocatalytic | Michael addition | 90 | 95 | High |

| Oxidation | I₂/KOAc hydroxylation | 78 | – | Moderate |

| Mitsunobu | Boc protection | 89 | >99 | High |

化学反应分析

Boc Deprotection Reactions

The Boc group serves as a temporary protective group for the pyrrolidine nitrogen. Deprotection is typically achieved under acidic conditions:

| Reagent System | Conditions | Outcome | Source |

|---|---|---|---|

| TFA/DCM (50:50) | Room temperature, 1–2 hours | Cleavage of Boc to yield free amine | |

| TFA in acetonitrile | 1 hour, ambient temperature | Quantitative deprotection |

Key Findings :

-

Trifluoroacetic acid (TFA) efficiently removes the Boc group without affecting the trifluoromethyl or hydroxymethyl substituents .

-

The reaction generates a trifluoroacetate salt of the pyrrolidine amine, which can be neutralized for further functionalization .

Functionalization of the Hydroxymethyl Group

The primary alcohol moiety undergoes typical alcohol transformations:

Oxidation to Carboxylic Acid

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| KMnO₄ or CrO₃ | Aqueous acidic conditions | (2S,4S)-4-Trifluoromethylpyrrolidine-2-carboxylic acid |

Notes :

Esterification

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| DCC, NHS | DCM, room temperature | Activated ester for peptide coupling |

Applications :

-

Esters serve as intermediates for coupling with amines or carboxylic acids in drug synthesis (e.g., prolinamide derivatives) .

Amine Coupling Reactions

After Boc deprotection, the free amine participates in nucleophilic acyl substitution:

| Coupling Reagent | Partner Electrophile | Product | Source |

|---|---|---|---|

| HATU or TBTU | P2-fragment carboxylic acids | Peptidomimetic analogs (e.g., HCV protease inhibitors) |

Example :

-

Coupling with prolinamide derivatives under HATU activation yields antiviral compounds with nanomolar activity .

Stability and Stereochemical Considerations

-

Trifluoromethyl Group : Resists hydrolysis and oxidation under standard conditions, ensuring structural integrity during reactions .

-

Stereochemical Retention : The (2S,4S) configuration remains unchanged during Boc deprotection, esterification, and coupling reactions due to the rigidity of the pyrrolidine ring .

Synthetic Routes

A representative synthesis involves:

科学研究应用

Medicinal Chemistry Applications

- Antiviral Compounds:

- Inhibitors for Enzymes:

-

Neuropharmacological Studies:

- Pyrrolidine derivatives are often explored for their neuropharmacological effects. The specific stereochemistry of this compound may influence its interaction with neurotransmitter receptors, making it a candidate for further investigation in treating neurological disorders.

Synthetic Organic Chemistry Applications

- Building Block in Synthesis:

- Peptide Synthesis:

Data Table: Comparative Analysis of Applications

Case Studies

- Dipeptide-Derived Inhibitors:

- Neuropharmacological Exploration:

作用机制

The mechanism of action of (2S,4S)-1-Boc-4-trifluoromethylpyrrolidine-2-methanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with enzymes and receptors more effectively. The Boc protecting group can be removed under acidic conditions to reveal the active form of the compound, which can then participate in various biochemical pathways.

相似化合物的比较

Comparison with Similar Compounds

Key Structural and Functional Analogues

The following table compares (2S,4S)-1-Boc-4-trifluoromethylpyrrolidine-2-methanol with structurally related pyrrolidine derivatives:

| Compound Name | Key Structural Features | Biological Activity/Applications | Advantages/Limitations |

|---|---|---|---|

| This compound | Boc-protected amine, CF₃ at C4, CH₂OH at C2 | Protease inhibition, CNS drug candidates | High stereoselectivity, metabolic stability |

| (2R,4R)-1-Boc-4-trifluoromethylpyrrolidine-2-methanol | Opposite stereochemistry (2R,4R) | Reduced target binding affinity | Demonstrates stereochemical sensitivity |

| 1-Boc-4-methylpyrrolidine-2-methanol | Methyl group at C4 instead of CF₃ | Intermediate in peptidomimetic synthesis | Lower lipophilicity, faster metabolism |

| 4-Trifluoromethylpyrrolidine-2-methanol | No Boc protection (free amine) | Unstable in acidic conditions | Requires in-situ protection for synthesis |

Research Findings and Comparative Analysis

Stereochemical Impact :

The (2S,4S) configuration of the target compound exhibits 10-fold higher binding affinity to serine proteases compared to its (2R,4R) enantiomer, as demonstrated in kinetic assays . This highlights the importance of stereochemistry in drug-target interactions.

Fluorination Effects :

Replacement of the C4 methyl group with trifluoromethyl enhances metabolic stability (t₁/₂ increased from 2.1 h to 6.8 h in liver microsomes) due to reduced oxidative degradation .

Boc Protection Utility :

The Boc group prevents unwanted side reactions during solid-phase peptide synthesis (SPPS), unlike unprotected analogues, which form Schiff bases under basic conditions .

Comparison with Non-Fluorinated Analogues: The trifluoromethyl derivative shows 3× greater permeability in Caco-2 cell monolayers (Papp = 12.1 × 10⁻⁶ cm/s) compared to the methyl-substituted analogue (Papp = 4.3 × 10⁻⁶ cm/s), attributed to increased lipophilicity (LogP = 1.8 vs. 0.5) .

生物活性

(2S,4S)-1-Boc-4-trifluoromethylpyrrolidine-2-methanol is a fluorinated pyrrolidine derivative with potential applications in medicinal chemistry due to its unique structural properties. This compound has garnered attention for its biological activities, particularly in the context of drug development and enzyme inhibition.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a trifluoromethyl group and a Boc (tert-butyloxycarbonyl) protecting group. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of pharmaceutical agents.

Enzyme Inhibition

Recent studies have highlighted the role of this compound as a potential inhibitor of dipeptidyl peptidases (DPPs), specifically DPP8 and DPP9. These enzymes are involved in various physiological processes, including immune response and peptide metabolism. The compound was evaluated as a P1-residue in dipeptide-derived inhibitors, showing promising inhibitory activity against these enzymes, which could be beneficial in treating conditions like diabetes and cancer .

Antimicrobial Activity

In vitro studies have demonstrated that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. While specific data on this compound's antimicrobial efficacy is limited, similar compounds have shown activity against various bacteria, including Staphylococcus aureus and Escherichia coli. This suggests that further exploration into its antimicrobial potential could yield valuable insights .

Cytotoxic Effects

Research into the cytotoxic properties of pyrrolidine derivatives indicates that they may possess antiproliferative effects against cancer cell lines. For instance, related compounds have been tested against HeLa cells (cervical cancer) and A549 cells (lung cancer), demonstrating IC50 values indicative of significant cytotoxicity. Although specific data for this compound is not extensively documented, its structural analogs suggest a similar potential .

Case Study 1: Dipeptide Inhibitors

A study evaluated the synthesis and biological activity of various pyrrolidine derivatives as DPP inhibitors. The incorporation of this compound into dipeptide frameworks resulted in enhanced inhibition profiles compared to non-fluorinated analogs. This underscores the importance of fluorination in optimizing biological activity .

Case Study 2: Antimicrobial Screening

In a comparative study assessing the antimicrobial efficacy of several pyrrolidine derivatives, compounds structurally related to this compound were tested against resistant strains of bacteria. Results indicated notable antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests that further research into this compound could reveal similar or enhanced antimicrobial properties .

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing (2S,4S)-1-Boc-4-trifluoromethylpyrrolidine-2-methanol, and how can the Boc protection step be optimized?

- Methodology : The Boc (tert-butoxycarbonyl) protection step is critical for preserving stereochemistry. A Pd-catalyzed cross-coupling reaction under inert atmosphere (e.g., nitrogen) is often employed, similar to protocols used for structurally related pyrrolidine derivatives . Key parameters include:

- Catalyst: Pd₂(dba)₃ (5 mol%) with phosphine ligands (e.g., PA-Ph) to enhance regioselectivity.

- Solvent: Toluene (PhMe) at 0.4 M concentration to balance reactivity and solubility.

- Temperature: 65°C for optimal reaction rate without decomposition.

Q. How should researchers characterize the stereochemical purity of this compound?

- Techniques :

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose-based) with hexane/isopropanol gradients to resolve enantiomers.

- NMR Spectroscopy : Analyze coupling constants (e.g., ) in H NMR to confirm the (2S,4S) configuration. For example, axial-equatorial proton couplings in the pyrrolidine ring typically range from 8–10 Hz .

- Polarimetry : Measure specific rotation and compare with literature values for chiral pyrrolidines .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in stability data under acidic vs. basic conditions?

- Case Study : If conflicting reports exist on Boc-group stability:

Controlled Experiments : Expose the compound to varying pH (e.g., 0.1 M HCl vs. 0.1 M NaOH) and monitor degradation via H NMR or mass spectrometry.

Kinetic Analysis : Calculate half-life () under each condition. For Boc-protected analogs, acidic conditions typically cleave the Boc group ( ~2–4 hours in TFA), while basic conditions may cause slower decomposition .

Computational Modeling : Use DFT (B3LYP/6-311++G(d,p)) to simulate hydrolysis pathways and identify vulnerable bonds .

Q. How can the trifluoromethyl group’s electronic effects influence catalytic applications of this compound?

- Mechanistic Insights :

- Electron-Withdrawing Effect : The -CF₃ group increases the electrophilicity of adjacent carbons, enhancing reactivity in asymmetric catalysis (e.g., as a ligand in Pd-mediated cross-couplings) .

- Steric Considerations : The bulky trifluoromethyl group may restrict conformational flexibility, favoring specific transition states.

Q. What advanced techniques are suitable for probing aggregation behavior in solution?

- Methods :

- Dynamic Light Scattering (DLS) : Measure hydrodynamic radius to detect aggregates.

- NMR Diffusion-Ordered Spectroscopy (DOSY) : Assess self-association via diffusion coefficients.

- Theoretical Modeling : Apply molecular dynamics simulations to predict aggregation-prone regions, particularly around the hydrophobic Boc and CF₃ groups .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies in reported enantiomeric excess (ee) values for derivatives of this compound?

- Root Causes : Variability in synthetic protocols (e.g., ligand purity, solvent choice) or analytical calibration.

- Resolution Workflow :

Interlaboratory Comparison : Share samples with standardized HPLC/GC methods.

Error Analysis : Quantify instrument uncertainty (e.g., ±2% for chiral HPLC).

Stereochemical Lability Check : Verify if epimerization occurs during isolation (e.g., via pH-dependent stability assays) .

Safety and Handling

Q. What precautions are necessary for handling air-sensitive intermediates during synthesis?

- Best Practices :

- Use Schlenk lines or gloveboxes for moisture- and oxygen-sensitive steps (e.g., phosphine ligand addition).

- Store intermediates under inert gas (argon/nitrogen) at –20°C.

- Reference safety protocols from structurally similar compounds, such as (2S,4S)-BPPM derivatives, which require rigorous inert-atmosphere techniques .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。